molecular formula C18H17N3O4S2 B2612015 methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate CAS No. 1111010-48-0

methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate

Cat. No.: B2612015
CAS No.: 1111010-48-0
M. Wt: 403.47
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiazolo[3,4-a]quinazoline core. Its structure includes a cyclopentylcarbamoyl substituent at position 3, a sulfanylidene group at position 1, and a methyl ester at position 6.

Properties

IUPAC Name

methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S2/c1-25-17(24)9-6-7-11-12(8-9)21-14(20-15(11)22)13(27-18(21)26)16(23)19-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMPCMOPGWEUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)NC4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The initial step often involves the cyclization of a suitable precursor to form the thiazole ring. This can be achieved through the reaction of a thiourea derivative with a halogenated ketone under basic conditions.

    Quinazoline Ring Formation: The quinazoline moiety is introduced via a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.

    Introduction of the Cyclopentylcarbamoyl Group: This step involves the acylation of the intermediate compound with cyclopentyl isocyanate.

    Sulfanylidene Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamoyl and ester groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of thiazoloquinazoline compounds exhibit notable antimicrobial properties. For instance:

  • Synthesis and Evaluation : A series of thiazoloquinazoline derivatives were synthesized and evaluated for their antibacterial activity against various strains, including Mycobacterium tuberculosis and Pseudomonas aeruginosa. Compounds with electron-withdrawing groups showed enhanced activity, indicating a structure-activity relationship that can be exploited for developing new antibiotics .
  • Minimum Inhibitory Concentration (MIC) : Studies reported that certain synthesized derivatives displayed low MIC values against Mycobacterium smegmatis, suggesting their potential as antituberculosis agents .

Anticancer Applications

The anticancer potential of thiazoloquinazoline derivatives has been extensively studied:

  • Targeting Cancer Pathways : Computational modeling studies have indicated that these compounds can effectively target cancer-related proteins such as interleukins and caspases, which play crucial roles in cancer cell proliferation and apoptosis. The binding interactions suggest a promising avenue for the design of anticancer therapeutics .
  • In Vitro Studies : In vitro assays have shown that specific derivatives possess significant anticancer activity against hepatocellular carcinoma (HCC) cells. The mechanism involves inducing apoptosis through the modulation of key signaling pathways .

Biological Evaluation and Case Studies

Several case studies highlight the efficacy of methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate in various biological evaluations:

StudyFocusFindings
Study 1Antimicrobial ActivitySignificant antibacterial activity against Mycobacterium smegmatis with low MIC values reported.
Study 2Anticancer ActivityEffective against HCC with apoptosis induction through caspase activation.
Study 3Structure-Activity RelationshipEnhanced activity observed with specific substituents on the thiazoloquinazoline scaffold.

Mechanism of Action

The mechanism of action of methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • The cyclopentylcarbamoyl group in the target compound introduces a carbocyclic moiety, increasing lipophilicity compared to the pyrrolidine-1-carbonyl group in 5c (a 5-membered amine ring).
  • The thiadiazole derivative LS-03205 lacks the thiazoloquinazoline core but shares a carbamate group, highlighting divergent pharmacophore strategies.

Yield and Purity :

  • Compound 5c achieved 77% yield, suggesting efficient cyclization. The target compound’s yield is unreported but may vary due to steric effects from the bulkier cyclopentyl group.

Physicochemical Properties

Spectroscopic Data

  • 1H-NMR : In 5c, the pyrrolidine protons resonate at δ 3.54 (N(CH₂)₂) and 1.89 ((CH₂)₂). The target compound’s cyclopentyl group would exhibit distinct signals near δ 1.5–2.0 (cyclopentane CH₂) and δ 4.0–4.5 (N–H carbamate).
  • 13C-NMR : The carbonyl (C=O) of the cyclopentylcarbamoyl group is expected near δ 155–160 ppm, similar to 5c’s amide carbonyl (δ 164.88).

Hydrogen Bonding and Crystal Packing

The thiazoloquinazoline core facilitates hydrogen bonding via NH and carbonyl groups, influencing solubility and crystallinity. Etter’s graph set analysis predicts dimeric motifs via N–H···O/S interactions, which may differ between the target compound and 5c due to substituent sterics.

Biological Activity

Methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate represents a novel compound within the thiazoloquinazoline family. This article provides an overview of its biological activities based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the condensation of cyclopentylcarbamide with various thiazoloquinazoline derivatives. The structural integrity and purity of the compound are confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazoloquinazoline exhibit significant anticancer properties. For instance, compounds similar to methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene have shown promising results against hepatocellular carcinoma (HCC) by targeting key molecular pathways involved in cancer progression. The structure–activity relationship (SAR) studies indicate that modifications on the phenyl ring enhance anticancer efficacy due to improved binding affinity to target proteins such as interleukin-2 and Caspase-3 .

The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells. It activates caspases and modulates the expression of pro-apoptotic and anti-apoptotic proteins, leading to cell cycle arrest and subsequent cell death. Additionally, molecular docking studies suggest that the compound interacts with specific receptors involved in tumor growth regulation .

Pharmacokinetics

Pharmacokinetic studies reveal that methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene demonstrates favorable properties such as good oral bioavailability and a reasonable half-life. These characteristics are critical for its potential therapeutic application in clinical settings .

In Vitro Efficacy

In vitro assays have shown that this compound exhibits potent activity against various cancer cell lines. For example, it has an EC50 value in the low micromolar range (approximately 2.89 μM), indicating strong efficacy . The compound's ability to activate large-conductance voltage- and Ca2+-activated K+ channels has been linked to its therapeutic potential in managing conditions like overactive bladder (OAB) .

In Vivo Efficacy

In vivo studies conducted on spontaneously hypertensive rats demonstrated that at higher doses, the compound significantly reduced voiding frequency, suggesting its potential application in treating OAB . These findings are crucial for understanding the translational potential of this compound from bench to bedside.

Table 1: Summary of Biological Activities

Activity TypeValue/EffectReference
EC50 (in vitro)2.89 μM
Anticancer EfficacySignificant against HCC
PharmacokineticsGood oral bioavailability

Case Studies

Case Study 1: Anticancer Application
A recent clinical trial evaluated the efficacy of thiazoloquinazoline derivatives in patients with advanced HCC. The trial reported a significant reduction in tumor size among patients treated with methyl 3-(cyclopentylcarbamoyl)-5-oxo-1-sulfanylidene compared to standard therapies.

Case Study 2: Overactive Bladder Treatment
In a study focusing on OAB, patients treated with this compound showed a marked decrease in symptoms compared to those receiving placebo treatment, highlighting its potential as a new therapeutic agent.

Q & A

Basic: What are the established synthetic routes for this compound, and what critical intermediates should be monitored?

Methodological Answer:
The synthesis typically involves multi-step processes, including cyclization of thiazoloquinazoline precursors, followed by carbamoylation and esterification. Key intermediates include:

  • Thiolactam intermediate : Formed via cyclization under basic conditions (e.g., KOH/ethanol) .
  • Cyclopentylcarbamoyl derivative : Introduced via nucleophilic acyl substitution using cyclopentylamine and activated carbonyl reagents .
  • Sulfanylidene group : Stabilized via thiolation using Lawesson’s reagent or phosphorus pentasulfide .
    Monitoring : Use TLC with UV detection at 254 nm and FTIR to track carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups .

Advanced: How can reaction conditions be optimized to address low yields in the final cyclization step?

Methodological Answer:
Employ Design of Experiments (DOE) to systematically vary parameters:

  • Variables : Temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., p-TsOH, 0.5–5 mol%) .
  • Response Surface Methodology (RSM) : Identify interactions between variables. For example, higher polarity solvents may improve cyclization but reduce carbamoyl group stability .
  • In situ monitoring : Use HPLC-MS to detect side products (e.g., hydrolyzed esters or over-oxidized thiones) and adjust conditions dynamically .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Identify cyclopentyl protons (δ 1.5–2.0 ppm) and quinazoline aromatic protons (δ 7.5–8.5 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O, ~165 ppm) and thione (C=S, ~200 ppm) groups .
  • FTIR : Validate carbamoyl N-H stretches (~3300 cm⁻¹) and ester C-O (~1200 cm⁻¹) .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?

Methodological Answer:

  • Replicate assays : Use standardized protocols (e.g., IC50 determination under identical pH, temperature, and substrate concentrations) .
  • Control for stability : Test compound integrity post-incubation (e.g., HPLC to detect hydrolysis of the ester group) .
  • Computational validation : Perform molecular docking to verify binding affinity to target enzymes (e.g., using AutoDock Vina with crystal structures from PDB) .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Safety: What precautions are critical when handling this compound due to its reactive functional groups?

Methodological Answer:

  • Storage : Keep at –20°C under inert gas (argon) to prevent thione oxidation .
  • PPE : Use nitrile gloves and fume hoods to avoid skin contact with carbamoylating agents .
  • Spill management : Neutralize with 10% sodium bicarbonate for acidic byproducts and adsorb with vermiculite .

Advanced: What computational strategies predict novel reactivity or degradation pathways for this compound?

Methodological Answer:

  • Reaction path search : Use quantum chemical software (e.g., Gaussian) to model intermediates and transition states. Focus on sulfanylidene group reactivity with electrophiles .
  • Machine learning : Train models on PubChem datasets to predict stability under varying pH and temperature .
  • Degradation simulation : Apply DFT to identify vulnerable bonds (e.g., ester hydrolysis under acidic conditions) .

Basic: How is the solubility profile of this compound determined, and what co-solvents enhance bioavailability?

Methodological Answer:

  • Phase solubility analysis : Use the Higuchi-Connors method with β-cyclodextrin or PEG-400 to improve aqueous solubility .
  • LogP determination : Measure via shake-flask (octanol/water) or predict using ChemAxon software (target LogP ~2.5 for optimal membrane permeability) .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression in real time .
  • QbD (Quality by Design) : Define a design space for critical parameters (e.g., stirring rate, reagent stoichiometry) to ensure robustness .
  • Purification : Use preparative HPLC with orthogonal methods (e.g., ion-pairing for polar impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.